2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine
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Overview
Description
2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine is a chemical compound with a complex structure that includes a pyridine ring substituted with dimethyl groups and a methanesulfonyl group attached to a dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to start with the synthesis of the 2,5-dimethylphenylmethanesulfonyl chloride, which can be achieved by reacting 2,5-dimethylphenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine . This intermediate is then reacted with 4,5-dimethylpyridine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is of interest in both biological and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler compound with similar reactivity but lacking the aromatic and pyridine moieties.
Tosyl chloride: Another sulfonyl chloride with a toluene moiety instead of the dimethylphenyl group.
Properties
CAS No. |
81167-75-1 |
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Molecular Formula |
C16H19NO3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfonyl]-4,5-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C16H19NO3S/c1-11-5-6-12(2)15(7-11)10-21(19,20)16-8-13(3)14(4)9-17(16)18/h5-9H,10H2,1-4H3 |
InChI Key |
MNGJENADHMPUKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CS(=O)(=O)C2=[N+](C=C(C(=C2)C)C)[O-] |
Origin of Product |
United States |
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